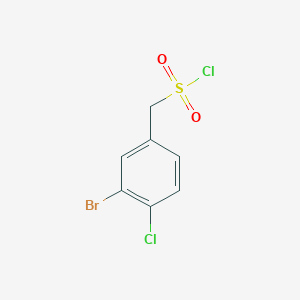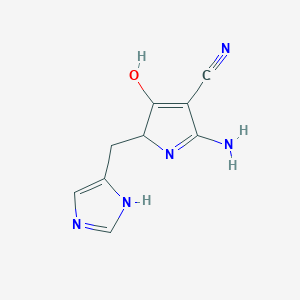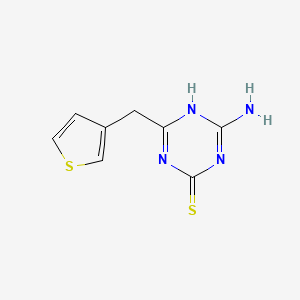
4-Amino-6-(thiophen-3-ylmethyl)-1,3,5-triazine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-(thiophen-3-ylmethyl)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a triazine ring substituted with an amino group, a thiophen-3-ylmethyl group, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(thiophen-3-ylmethyl)-1,3,5-triazine-2-thiol typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors such as guanidine derivatives with carbon disulfide or thiourea under basic conditions.
Introduction of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group can be introduced via a nucleophilic substitution reaction using thiophen-3-ylmethyl halides.
Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.
Thiol Group Introduction: The thiol group can be introduced by thiolation reactions using thiolating agents such as thiourea or hydrogen sulfide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(thiophen-3-ylmethyl)-1,3,5-triazine-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Cyclization: Cyclization reactions may require catalysts such as Lewis acids or bases.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazines.
Substitution: Various substituted triazines.
Cyclization: Fused ring systems.
Scientific Research Applications
4-Amino-6-(thiophen-3-ylmethyl)-1,3,5-triazine-2-thiol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 4-Amino-6-(thiophen-3-ylmethyl)-1,3,5-triazine-2-thiol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or activation of enzymatic activity. The triazine ring can interact with nucleic acids or proteins through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,3,5-triazine-2-thiol: Lacks the thiophen-3-ylmethyl group.
6-(Thiophen-3-ylmethyl)-1,3,5-triazine-2-thiol: Lacks the amino group.
4-Amino-6-methyl-1,3,5-triazine-2-thiol: Contains a methyl group instead of the thiophen-3-ylmethyl group.
Uniqueness
4-Amino-6-(thiophen-3-ylmethyl)-1,3,5-triazine-2-thiol is unique due to the presence of both the amino and thiophen-3-ylmethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H8N4S2 |
|---|---|
Molecular Weight |
224.3 g/mol |
IUPAC Name |
2-amino-6-(thiophen-3-ylmethyl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C8H8N4S2/c9-7-10-6(11-8(13)12-7)3-5-1-2-14-4-5/h1-2,4H,3H2,(H3,9,10,11,12,13) |
InChI Key |
BXIMMPSNXPLNPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CC2=NC(=S)N=C(N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13194571.png)
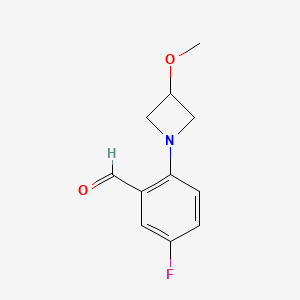
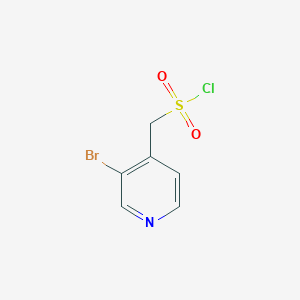

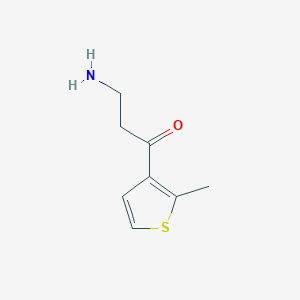
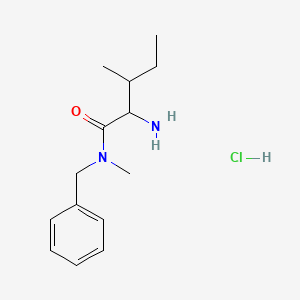
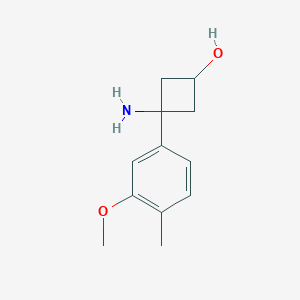
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13194624.png)
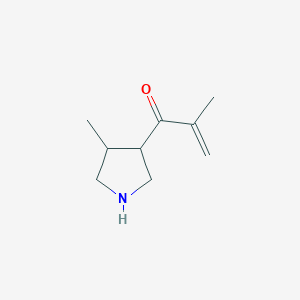
![N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-N-methylamine hydrochloride](/img/structure/B13194628.png)
